4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
Overview
Description
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a bifunctional fluorescent reagent known for its utility in various scientific applications. It is characterized by its molecular formula C6H2Cl2N2O3S and a molecular weight of 253.06 g/mol . This compound is primarily used in diagnostic assays, manufacturing, hematology, and histology .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, particularly those containing free sulfhydryl groups .
Mode of Action
The compound is a bifunctional fluorescent reagent . It is known to undergo nucleophilic substitution reactions . For instance, it can react with –NH2 groups on amino-functionalized carbon dots (CDs) to produce a novel carbon dot-based hybrid . This interaction results in new photoluminescence .
Biochemical Pathways
The compound’s ability to form fluorescent hybrids suggests potential applications in biochemical research and diagnostics .
Result of Action
Its ability to form fluorescent hybrids suggests it could be used to label and track certain biological molecules .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other reactive species . For instance, the compound is known to decompose in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole typically involves the chlorination of 2,1,3-benzoxadiazole derivatives. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. The compound is usually obtained as a white to light yellow or light orange powder or crystal .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry: Applied in the manufacturing of fluorescent dyes and other related products
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole include:
- 4-Chloro-7-nitrobenzofurazan
- 4-Fluoro-7-nitrobenzofurazan
- 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid
- 3-Chloro-6-hydrazinopyridazine
Uniqueness
What sets this compound apart from these similar compounds is its bifunctional nature, allowing it to act as both a fluorescent probe and a cross-linking reagent. This dual functionality makes it highly versatile and valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRLMZEVZSIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346478 | |
Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142246-48-8 | |
Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What key structural differences were observed between 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and its fluoride analog, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, in the study?
A1: The study primarily highlighted the contrasting noncovalent interactions of the chlorine and fluorine atoms in the respective compounds []. Hirshfeld surface analysis revealed that while the chlorine atom in this compound participates in hydrogen bonding interactions, the fluorine atom in its analog does not []. Interestingly, the fluorine atom exhibited close contacts with several π bonds, a feature not observed with the chlorine atom []. Despite these differences, both compounds displayed comparable interactions involving their sulfonyl oxygen atoms in terms of magnitude and interatomic distances [].
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